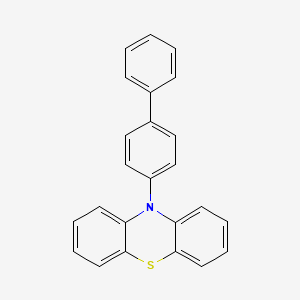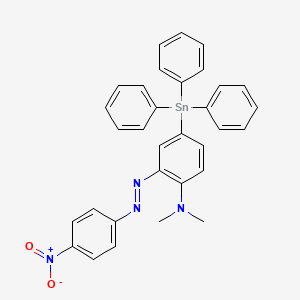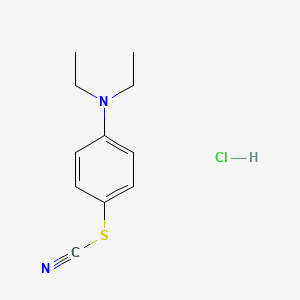
Benzoic acid, 4-(hydroxydiphenylmethyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-(hydroxydiphenylmethyl)-, methyl ester is an organic compound that belongs to the class of esters It is derived from benzoic acid and is characterized by the presence of a hydroxydiphenylmethyl group attached to the fourth position of the benzoic acid ring, with a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(hydroxydiphenylmethyl)-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. The hydroxydiphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, where diphenylmethanol reacts with the benzoic acid derivative in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-(hydroxydiphenylmethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxydiphenylmethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-(hydroxydiphenylmethyl)-, methyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-(hydroxydiphenylmethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxydiphenylmethyl group can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release benzoic acid, which can further participate in metabolic pathways. These interactions contribute to the compound’s biological and chemical effects .
Vergleich Mit ähnlichen Verbindungen
Benzoic acid, 4-(hydroxydiphenylmethyl)-, methyl ester can be compared with other similar compounds, such as:
Benzoic acid, 4-methoxy-, methyl ester: Differing by the presence of a methoxy group instead of a hydroxydiphenylmethyl group.
Benzoic acid, 4-methyl-, methyl ester: Differing by the presence of a methyl group instead of a hydroxydiphenylmethyl group.
Benzoic acid, 4-(dimethylamino)-, methyl ester: Differing by the presence of a dimethylamino group instead of a hydroxydiphenylmethyl group.
The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
197526-11-7 |
|---|---|
Molekularformel |
C21H18O3 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
methyl 4-[hydroxy(diphenyl)methyl]benzoate |
InChI |
InChI=1S/C21H18O3/c1-24-20(22)16-12-14-19(15-13-16)21(23,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,23H,1H3 |
InChI-Schlüssel |
NZVTYKIFERBKCI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6,6a,11,11a-Tetrahydro-5h-5,6,11-(methanetriyl)benzo[a]fluorene](/img/structure/B11952984.png)



![4-methoxy-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11953020.png)
![4-(3-Bromobenzo[b]thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11953022.png)


![Butyramide, N-[2,2,2-trichloro-1-(2,4-dimethylphenylamino)ethyl]-](/img/structure/B11953039.png)


